1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
1,2,3,3-Tetramethylbicyclo[221]heptan-2-ol is an organic compound with the molecular formula C11H20O It is a bicyclic alcohol, characterized by its unique structure which includes a bicyclo[221]heptane ring system with four methyl groups and a hydroxyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The hydroxyl group can then be introduced through subsequent reactions such as hydroboration-oxidation or hydration of an alkene precursor .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation or oxidation steps required to introduce the hydroxyl group .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium or platinum catalysts
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes .
Comparison with Similar Compounds
1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol can be compared to other bicyclic alcohols such as:
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with one less methyl group, leading to different chemical properties and reactivity.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic alcohol with a different arrangement of methyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the hydroxyl group, which confer distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
28462-85-3 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3 |
InChI Key |
AJVKAPQCJKEUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1(C)O)C)C |
Origin of Product |
United States |
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